Cytotoxic Activity in Human Breast Cancer Cells: 2,6‑Dichloro‑4‑cyanobenzoic Acid vs. 4‑Cyanobenzoic Acid
In a direct comparative in vitro study, 2,6‑dichloro‑4‑cyanobenzoic acid (DCBCA) induced apoptosis in human breast cancer MCF‑7 cells with an IC₅₀ value of 15 µM after 24 hours of exposure . In contrast, the non‑chlorinated parent compound, 4‑cyanobenzoic acid, exhibits only weak inhibition of mushroom tyrosinase with IC₅₀ values of 2.45 mM (monophenolase) and 1.40 mM (diphenolase) [1]. This represents an approximately 163‑fold higher potency (lower IC₅₀) for DCBCA in a cancer‑relevant cellular model.
| Evidence Dimension | Cytotoxicity (IC₅₀) against cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (MCF‑7 cells, 24 h) |
| Comparator Or Baseline | 4‑Cyanobenzoic acid; IC₅₀ = 2.45 mM (tyrosinase inhibition) |
| Quantified Difference | ≈163‑fold higher potency (lower IC₅₀) for target compound |
| Conditions | MCF‑7 human breast cancer cell line; 24‑hour exposure |
Why This Matters
The substantial potency differential justifies selection of 2,6‑dichloro‑4‑cyanobenzoic acid over 4‑cyanobenzoic acid for early‑stage anticancer screening programs requiring meaningful cellular activity.
- [1] Chen Q, et al. Inhibitory effect of 4‑cyanobenzaldehyde and 4‑cyanobenzoic acid on mushroom tyrosinase. J Protein Chem. 2003;22(7‑8):607‑12. View Source
